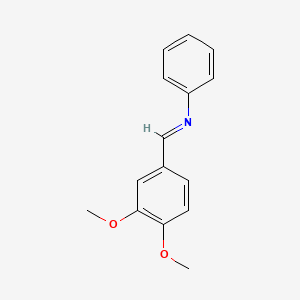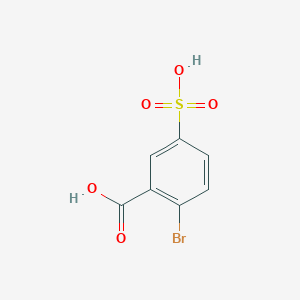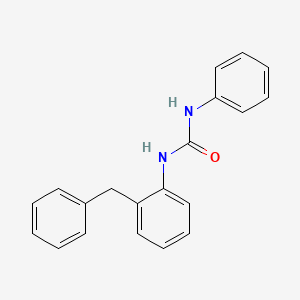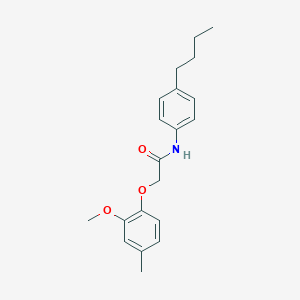
2-(4-Methoxybenzyl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybenzyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the 4-methoxybenzyl group in this compound adds unique properties that make it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-1,3-dithiane typically involves the reaction of 4-methoxybenzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{4-Methoxybenzyl chloride} + \text{1,3-dithiane} \xrightarrow{\text{Base, Solvent}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(4-Methoxybenzyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-(4-Methoxybenzyl)-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the synthesis of complex molecules through multistep reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The methoxybenzyl group can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound.
類似化合物との比較
Similar Compounds
1,3-Dithiane: The parent compound without the methoxybenzyl group.
2-(4-Methoxyphenyl)-1,3-dithiane: A similar compound with a methoxy group directly attached to the phenyl ring.
2-(4-Methoxybenzyl)-1,3-dithiolane: A related compound with a dithiolane ring instead of a dithiane ring.
Uniqueness
2-(4-Methoxybenzyl)-1,3-dithiane is unique due to the presence of the 4-methoxybenzyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs. The methoxy group can also enhance the compound’s solubility and stability, making it more suitable for various applications.
特性
CAS番号 |
74447-45-3 |
|---|---|
分子式 |
C12H16OS2 |
分子量 |
240.4 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C12H16OS2/c1-13-11-5-3-10(4-6-11)9-12-14-7-2-8-15-12/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
FOUQTKRRDHYJOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)



![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)





